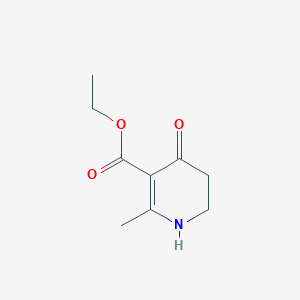

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as “ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate” and "ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" .

Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is 183.20 g/mol . It has a topological polar surface area of 55.4 Ų . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 183.08954328 g/mol .

Wissenschaftliche Forschungsanwendungen

Phosphine-Catalyzed Annulation

A study by Zhu, Lan, and Kwon (2003) describes the use of Ethyl 2-methyl-2,3-butadienoate, a compound closely related to Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, in phosphine-catalyzed [4 + 2] annulation reactions. This process allows for the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, expanding the scope of reactions for the synthesis of complex organic molecules Zhu et al., 2003.

Antibacterial Activity

Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to the formation of Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The subsequent reactions with different hydrazines produced various derivatives with some exhibiting weak antibacterial activity. This highlights the compound's potential as a precursor in the synthesis of bioactive molecules Anusevičius et al., 2014.

Synthesis of Novel Tetrahydropyrimidines

Harikrishnan et al. (2013) demonstrated the Biginelli reaction for synthesizing novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under microwave irradiation. This solvent- and catalyst-free method signifies the compound's role in facilitating rapid and environmentally friendly synthetic pathways for producing tetrahydropyrimidines Harikrishnan et al., 2013.

Crystal Structure Analysis

Sambyal et al. (2011) synthesized and characterized (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a derivative of the target compound. The study provided insights into the crystal structure, demonstrating its flat boat conformation and highlighting the significance of intra- and intermolecular hydrogen bonding in stabilizing the crystal structure Sambyal et al., 2011.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-6-methyl-2,3-dihydropyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h11H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMWHUIGUTLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN=C1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182221 |

Source

|

| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

CAS RN |

13081-75-9 |

Source

|

| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)